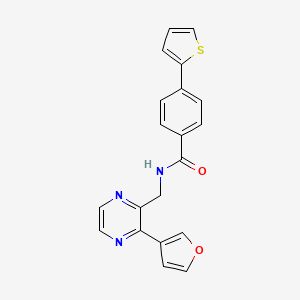
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H15N3O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, mechanisms of action, biological activity, and relevant case studies.
The compound is synthesized through multi-step reactions, often employing methods such as the Suzuki cross-coupling reaction. The general synthetic route involves the coupling of various aryl or heteroaryl boronic acids with specific precursors, leading to the desired benzamide structure.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4OS |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 2034501-51-2 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is attributed to its interaction with various molecular targets. Compounds with similar structures have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and microbial growth. Specifically, the compound may induce apoptosis in cancer cells by modulating pathways associated with caspases and reactive oxygen species (ROS).
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant activity against Mycobacterium tuberculosis . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The MTT assay results suggest that it exhibits stronger cytotoxic effects compared to standard chemotherapeutic agents like cisplatin.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.0 | Cisplatin | 20.0 |
| MDA-MB-231 | 12.5 | Cisplatin | 18.0 |
Case Studies
- Study on Anticancer Mechanisms : A recent study investigated the apoptotic pathways activated by this compound in breast cancer cells. The results indicated an increase in caspase activity (caspase 3/7), suggesting that the compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction .
- Antimicrobial Efficacy : Another study focused on the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis . The findings revealed that it inhibited bacterial growth significantly at low concentrations, highlighting its potential as a lead compound for developing new anti-tubercular agents.
Propriétés
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-20(15-5-3-14(4-6-15)18-2-1-11-26-18)23-12-17-19(22-9-8-21-17)16-7-10-25-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPDVJGGIZSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














